L-ARGININE:HCL UNLABELED
Description
L-Arginine:HCl (L-arginine hydrochloride) is a cationic amino acid salt widely utilized in biochemical research, pharmaceutical formulations, and dietary supplements. Its unlabeled form (CAS: 1119-34-2) is characterized by a purity of ≥98% and is available in standardized quantities such as 0.05 g and 0.1 g . Structurally, it consists of L-arginine—a semi-essential amino acid with a guanidino group—bound to hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
In metabolic studies, L-arginine:HCl serves as a precursor for nitric oxide (NO) synthesis and is integral to the urea cycle. Its unlabeled form is frequently employed as a reference standard in chromatography (e.g., HPLC) and mass spectrometry (MS) to quantify labeled isotopologues or derivatives in biological samples . Additionally, it is a key ingredient in clinical supplements, often preferred for its cost-effectiveness and bioavailability compared to other salt forms .
Properties
Molecular Weight |
210.66 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
1. Cardiovascular Health
L-arginine has been extensively studied for its cardiovascular benefits, particularly its role in improving endothelial function and reducing blood pressure. It serves as a substrate for NO synthesis, promoting vasodilation and improving blood flow.
- Case Study : A randomized controlled trial demonstrated that oral supplementation of L-arginine significantly improved peripheral blood flow in patients with cardiovascular diseases, leading to enhanced exercise tolerance and reduced symptoms of angina .
2. Metabolic Disorders
L-arginine is also effective in managing metabolic alkalosis and hypochloremia. A study involving pediatric patients indicated that L-arginine administration led to normalization of chloride and bicarbonate levels in cases of metabolic disturbances.
- Case Study : In a retrospective analysis, 50% of patients treated with L-arginine for hypochloremia achieved normalization of chloride levels within an average of 33.69 hours .
| Metabolic Condition | Resolution Rate | Study Reference |
|---|---|---|
| Hypochloremia | 50% normalization of chloride levels | |
| Metabolic alkalosis | 80% normalization of bicarbonate levels |
Physiological Effects
1. Nitric Oxide Synthesis
L-arginine's primary physiological role is as a precursor to nitric oxide, which is crucial for vascular health. Enhanced NO production leads to improved vasodilation, reduced platelet aggregation, and overall better cardiovascular function.
- Research Findings : Studies have shown that L-arginine supplementation can enhance NO-dependent pathways, contributing to better vascular reactivity in both healthy individuals and those with cardiovascular conditions .
2. Exercise Performance
L-arginine has been linked to improved exercise performance due to its vasodilatory effects. Increased blood flow can enhance oxygen delivery to muscles during physical activity.
Comparison with Similar Compounds
Key Differences :
| Parameter | L-Arginine:HCl Unlabeled | L-Citrulline Unlabeled |
|---|---|---|
| Molecular Weight (g/mol) | 210.7 | 175.2 |
| Solubility (Water) | High (≥50 mg/mL) | Moderate (~20 mg/mL) |
| Metabolic Role | Direct NO precursor | Indirect NO precursor |
| Clinical Use | Acute supplementation | Chronic endothelial support |
Agmatine
Agmatine, derived from L-arginine via decarboxylation, exhibits distinct neuroprotective and antidepressant properties.
Comparison with Isotopic Variants
L-Arginine:HCl isotopologues, such as $^{13}\text{C}6$- or $^{15}\text{N}4$-labeled forms, are critical for tracer studies and quantitative MS. The unlabeled form serves as a baseline for detecting isotopic enrichment in metabolic flux analyses .
Comparison with Different Salt Forms
L-Arginine:HCl vs. L-Arginine Alpha-Ketoglutarate (AAKG)
AAKG combines arginine with alpha-ketoglutarate to enhance exercise performance via tricarboxylic acid cycle modulation. However, L-arginine:HCl is more cost-effective (4–52 cents per 500 mg dose) and preferred for NO-boosting studies .
Free Form vs. HCl Salt
The free form of L-arginine is less stable in solution, whereas the HCl salt improves shelf life and dissolution. This makes the HCl form dominant in commercial supplements .
Preparation Methods
Direct Preparation of L-Arginine Hydrochloride Solutions
One of the practical preparation methods involves dissolving L-arginine hydrochloride in aqueous solutions with sugar additives to produce stable, orally administered formulations. This method is described in a 1997 patent detailing the preparation of stable arginine HCl solutions with sugars such as fructose, glucose, sucrose, or sorbitol.
Procedure Summary:
- Dissolve 20 g of fructose or glucose in 30 ml of preserved water by boiling.
- Carefully add 50 g of L-arginine hydrochloride to the clear sugar solution with stirring.
- Continue boiling for approximately 5 minutes; temperature rises to about 105 °C.
- The solution briefly foams and undergoes a color change (yellow discoloration with fructose/glucose, clarification with sucrose/sorbitol).
- Quickly cool the solution to prevent further discoloration or crystallization.
- After cooling, dilute to 100 ml with preserved water.
- With sucrose or sorbitol, needle-shaped crystals form upon cooling.
| Component | Quantity | Condition |
|---|---|---|
| L-Arginine HCl | 50 g | Added to sugar solution |
| Sugar (Fructose/Glucose) | 20 g | Dissolved by boiling in 30 ml water |
| Water (preserved) | Up to 100 ml | Used for dilution after cooling |
| Temperature | ~105 °C | Boiling for 5 minutes |
This method yields stable arginine hydrochloride solutions suitable for oral administration, with sugar additives influencing crystallization and solution stability.
Synthesis of L-Arginine-Derived Amadori and Heyns Products
An advanced synthetic approach involves the reaction of L-arginine hydrochloride with reducing sugars (D-fructose or D-glucose) to form Amadori and Heyns compounds. These derivatives have been studied for their biological activities, including moderate inhibition of angiotensin I-converting enzyme (ACE).
- L-arginine hydrochloride reacts with D-fructose or D-glucose.
- Commercial zinc powder is used as both a deprotonating reagent and catalyst precursor.
- The reaction proceeds via a simple synthetic route, yielding N-(1-deoxy-D-fructos-1-yl)arginine and N-(2-deoxy-D-glucos-2-yl)arginine.
- These products show moderate ACE inhibitory activity, with IC50 values around 1030 μM.
This method is valuable for producing bioactive arginine derivatives rather than pure L-arginine HCl itself but highlights synthetic versatility of L-arginine hydrochloride in chemical modifications.
Preparation of L-Arginine Ethyl Ester Hydrochloride via Esterification
Though focused on a derivative, the preparation of L-arginine ethyl ester hydrochloride provides insight into advanced esterification methods involving L-arginine hydrochloride as a starting material. This method uses thionyl chloride to catalyze esterification in anhydrous ethanol.
- Cool dehydrated (absolute) ethanol to between -5 °C and 0 °C.
- Add thionyl chloride dropwise to the cooled ethanol; allow reaction for 30 minutes.
- Add L-arginine hydrochloride to the reaction mixture.
- Warm the mixture to 25-30 °C and react for 2 hours.
- Further heat to 75-80 °C and reflux for 2 hours.
- Remove remaining ethanol by vacuum distillation.
- Precipitate the product by dispersion in ether and cooling to -10 °C.
- Wash the solid product with ether until neutral pH (6-7) is achieved.
- Purify the crude product with dehydrated alcohol.
| Reagent/Condition | Quantity/Range | Purpose/Notes |
|---|---|---|
| Dehydrated ethanol | 10 molar equivalents | Solvent and reaction medium |
| Thionyl chloride | 1.1 molar equivalents | Catalyst and water scavenger |
| L-arginine hydrochloride | 1 molar equivalent | Starting material |
| Temperature | -5 to 0 °C (initial), then 25-30 °C, finally 75-80 °C reflux | Controls reaction stages |
| Reaction time | 30 min (thionyl chloride), 2 h (25-30 °C), 2 h (reflux) | Ensures complete esterification |
| Yield | Approximately 85% | High yield due to efficient catalysis |
The use of thionyl chloride serves dual roles: catalyzing esterification and decomposing water in the system, thus driving the reaction to completion by maintaining anhydrous conditions. This method is noted for its simplicity, high yield, and use of readily available reagents.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Product Form | Notes |
|---|---|---|---|
| Sugar Solution Preparation (Patent 1997) | L-arginine HCl, fructose/glucose/sucrose, boiling water | Stable aqueous arginine HCl solution | Suitable for oral administration |
| Amadori/Heyns Product Synthesis (2012) | L-arginine HCl, D-fructose/D-glucose, zinc powder | Modified arginine derivatives | Bioactive compounds with ACE inhibition |
| Esterification to Ethyl Ester HCl (2012) | L-arginine HCl, thionyl chloride, dehydrated ethanol | L-arginine ethyl ester hydrochloride | High yield ester derivative |
Research Findings and Analytical Notes
- The sugar solution method demonstrates that the choice of sugar affects the physical state and stability of the L-arginine HCl solution, with fructose and glucose causing discoloration upon heating, while sucrose and sorbitol promote crystalline formation.
- The synthetic route for Amadori and Heyns products introduces a catalytic role of zinc powder, improving yield and enabling biological activity screening, which may be relevant for pharmaceutical applications involving arginine derivatives.
- The esterification method using thionyl chloride highlights the importance of anhydrous conditions and catalyst choice for efficient ester formation, yielding a product useful in therapeutic contexts such as wound healing and liver protection.
Q & A
Q. How can researchers determine the purity of unlabeled L-arginine:HCl and identify potential contaminants in experimental preparations?
Methodological Answer: Purity assessment requires multi-modal analytical techniques:
- HPLC with UV detection (λ = 210 nm) to quantify primary amino acid content .
- Mass spectrometry (MS) to detect low-abundance contaminants (e.g., D-arginine isomers or byproducts from synthesis) .
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity and rule out degradation products .
- Compare melting points (observed vs. literature values, e.g., ~222°C for L-arginine:HCl) as a preliminary check .
Q. What experimental design considerations are critical for preclinical studies using L-arginine:HCl in cellular or animal models?
Methodological Answer:
- Adhere to NIH guidelines for preclinical research: document batch-specific purity, storage conditions (-20°C, desiccated), and reconstitution protocols (sterile PBS, pH 7.4) .
- Include dose-response curves (e.g., 0.1–10 mM in cell culture) to account for concentration-dependent effects on nitric oxide (NO) synthesis .
- Control for dietary arginine intake in animal studies by using standardized feed .
Q. How can researchers optimize solubility and stability of L-arginine:HCl in aqueous vs. buffered solutions?
Methodological Answer:
- Solubility : Dissolve in water (up to 50 mg/mL at 25°C) or PBS (pH 7.4) for physiological compatibility .
- Stability : Avoid prolonged exposure to light or heat (>37°C). For long-term storage, lyophilize aliquots and verify stability via HPLC every 6 months .
Q. What methodologies are recommended for assessing the stability of L-arginine:HCl under varying pH and temperature conditions?
Methodological Answer:
- Use accelerated stability testing : Incubate solutions at 40°C/75% relative humidity for 4 weeks, then analyze degradation products via LC-MS .
- pH-dependent stability : Perform kinetic studies in buffers (pH 2–9) and monitor arginine-to-ornithine conversion via ion-exchange chromatography .
Advanced Research Questions
Q. How can contradictory findings regarding L-arginine:HCl’s impact on nitric oxide (NO) levels in endothelial cells be resolved?
Methodological Answer:
- Variables to control :
- Cell type specificity : Compare primary HUVECs vs. immortalized lines (e.g., EA.hy926), which may express varying levels of nitric oxide synthase (NOS) .
- Co-factors : Ensure consistent availability of BH4 (tetrahydrobiopterin), a NOS co-factor, to prevent enzymatic uncoupling .
- Data normalization : Express NO levels relative to intracellular arginine concentrations (measured via LC-MS) .
Q. What experimental approaches enable comparative studies between unlabeled and isotope-labeled L-arginine:HCl in metabolic tracing?
Methodological Answer:
- Isotope effect analysis : Co-administer unlabeled L-arginine:HCl with ¹³C/¹⁵N-labeled analogs (e.g., CLM-2051-MPT) in tracer studies to quantify isotopic dilution effects using GC-MS .
- Cross-validation : Validate metabolic flux results with knockout models (e.g., arginase-deficient cells) to confirm pathway specificity .
Q. How should researchers address discrepancies in L-arginine:HCl bioavailability between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma arginine levels via LC-MS/MS after oral/intravenous administration in rodents, accounting for first-pass metabolism .
- Tissue-specific uptake : Use radiolabeled [³H]-arginine to compare accumulation in target tissues (e.g., liver vs. skeletal muscle) .
Q. What strategies mitigate confounding interactions between L-arginine:HCl and other amino acid pathways (e.g., urea cycle) in metabolic studies?
Methodological Answer:
- Pathway inhibition : Use selective inhibitors (e.g., nor-NOHA for arginase) to isolate NOS-dependent effects .
- Multi-omics integration : Pair transcriptomic data (e.g., NOS isoform expression) with metabolomic profiling to contextualize arginine flux .
Q. How can researchers resolve conflicting data on L-arginine:HCl’s role in vascular dysfunction models?
Methodological Answer:
- Model stratification : Segment data by disease etiology (e.g., diabetic vs. hypertensive models) and measure endothelial NOS (eNOS) phosphorylation status via Western blot .
- Dose recalibration : Test sub-therapeutic doses (e.g., 0.5 mM) to avoid paradoxical oxidative stress from excess arginine .
Q. What analytical challenges arise when quantifying L-arginine:HCL in complex biological matrices, and how can they be addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
